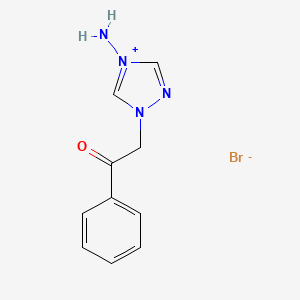
2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-phenylethanone;bromide
Overview
Description
2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-phenylethanone;bromide is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a triazolium ring attached to a phenylethanone moiety, with a bromide ion as a counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-phenylethanone;bromide typically involves the reaction of 4-amino-1,2,4-triazole with 1-phenylethanone in the presence of a suitable brominating agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Material Handling: Ensuring the purity of 4-amino-1,2,4-triazole and 1-phenylethanone.
Reaction Control: Monitoring temperature, pressure, and reaction time to optimize yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-phenylethanone;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as chloride, iodide, or hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds.
Scientific Research Applications
2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-phenylethanone;bromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-phenylethanone;bromide involves its interaction with specific molecular targets. The triazolium ring can interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-(2,4-dichlorophenyl)-1-propanone;bromide
- 2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-(4-chlorophenyl)ethanone;bromide
- 2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-(2-nitrophenyl)ethanone;bromide
Uniqueness
2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-phenylethanone;bromide is unique due to its specific structural features, such as the phenylethanone moiety and the presence of a bromide ion. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-phenylethanone;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N4O.BrH/c11-13-7-12-14(8-13)6-10(15)9-4-2-1-3-5-9;/h1-5,7-8H,6,11H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHLNWCFQCZHJV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=[N+](C=N2)N.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-2-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide](/img/structure/B4955386.png)
![4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane](/img/structure/B4955396.png)

![2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B4955417.png)
![1-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-2,4-dimethylbenzene](/img/structure/B4955423.png)
![4-{3-[Benzyl(methyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B4955426.png)
![11-(3-bromophenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955434.png)
![1-(4-methoxyphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B4955442.png)
![2-methoxy-5-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4955450.png)
![2-({[4-(phenyldiazenyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4955453.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B4955459.png)
![6-(4-Bromophenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B4955464.png)
![methyl N-[(2,4-dichlorophenoxy)acetyl]valinate](/img/structure/B4955478.png)
![1-[1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B4955497.png)
